Lipophilicity and Hydrogen-Bond Capacity Differentiate (2E)-3-(3,4-Dichlorophenyl)prop-2-en-1-ol from Its Closest Analogs
The target compound possesses a computed logP (XLogP3-AA) of 2.9, which is approximately 1.1 units higher than unsubstituted cinnamyl alcohol (logP = 1.8) and 0.5 units lower than 3,4-dichlorocinnamic acid (logP = 3.4) [1][2]. It retains one hydrogen-bond donor (the –OH group) whereas 3,4-dichlorocinnamaldehyde has zero H-bond donors [3]. The topological polar surface area (20.2 Ų) is identical to that of cinnamyl alcohol but substantially smaller than the acid form (37.3 Ų), suggesting superior passive membrane permeation relative to the acid while maintaining better aqueous solubility than the aldehyde [1][2][3].
| Evidence Dimension | XLogP3-AA / H-Bond Donor Count / TPSA |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9; HBD = 1; TPSA = 20.2 Ų |
| Comparator Or Baseline | Cinnamyl alcohol: XLogP3-AA = 1.8, HBD = 1, TPSA = 20.2 Ų [2]; 3,4-Dichlorocinnamic acid: XLogP3-AA = 3.4, HBD = 1, TPSA = 37.3 Ų [3]; 3,4-Dichlorocinnamaldehyde: HBD = 0 . |
| Quantified Difference | ΔLogP = +1.1 vs cinnamyl alcohol; ΔLogP = –0.5 vs acid; ΔHBD = +1 vs aldehyde; ΔTPSA = –17.1 Ų vs acid. |
| Conditions | Computed physicochemical properties (PubChem, XLogP3-AA, March 2026 releases). |
Why This Matters
The intermediate logP and single H-bond donor balance passive permeability and solubility, making the compound a more membrane-permeable scaffold than the acid but a better hydrogen-bonding partner than the aldehyde.
- [1] PubChem Compound Summary for CID 14552808, (2E)-3-(3,4-dichlorophenyl)prop-2-en-1-ol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/14552808 (accessed 2026-05-02). View Source
- [2] PubChem Compound Summary for CID 5315892, Cinnamyl Alcohol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/5315892 (accessed 2026-05-02). View Source
- [3] PubChem Compound Summary for CID 688027, 3,4-Dichlorocinnamic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/688027 (accessed 2026-05-02). View Source
